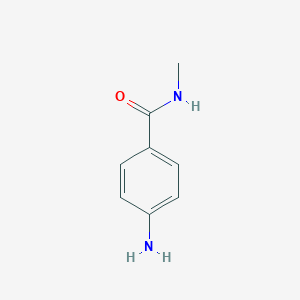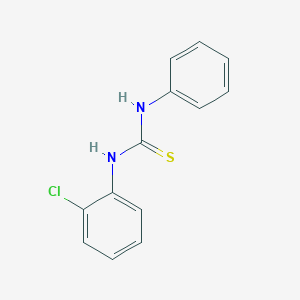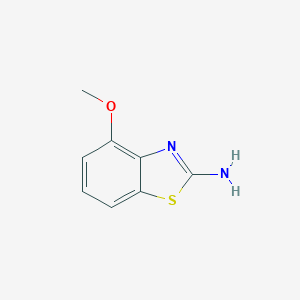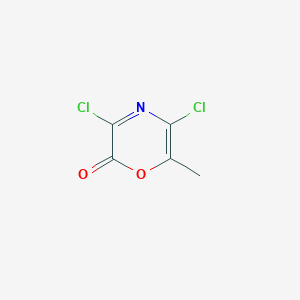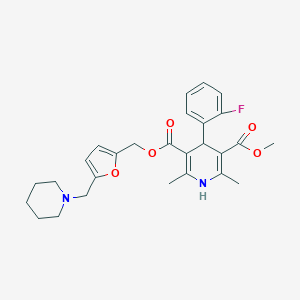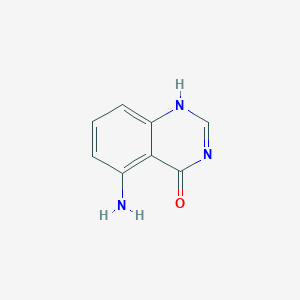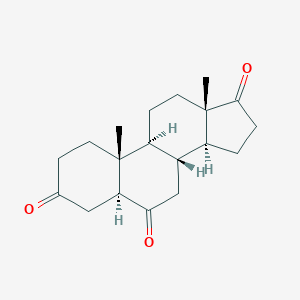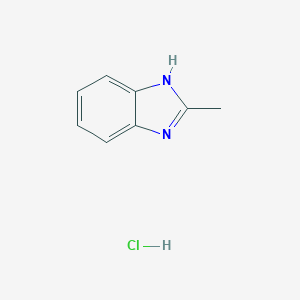![molecular formula C16H12N2 B161046 2-([1,1'-Biphenyl]-4-yl)pyrimidine CAS No. 138173-04-3](/img/structure/B161046.png)
2-([1,1'-Biphenyl]-4-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1'-Biphenyl]-4-yl)pyrimidine is a heterocyclic aromatic compound that features a biphenyl group attached to a pyrimidine ring. Pyrimidines are known for their significant role in various biological processes and are found in nucleic acids such as DNA and RNA. The biphenyl group, consisting of two connected benzene rings, adds to the compound’s stability and potential for diverse applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1'-Biphenyl]-4-yl)pyrimidine typically involves the coupling of a biphenyl derivative with a pyrimidine precursor. One common method includes the reaction of 4-bromobiphenyl with a pyrimidine derivative in the presence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
化学反应分析
Types of Reactions: 2-([1,1'-Biphenyl]-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Substitution: The biphenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: Oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl and pyrimidine derivatives.
科学研究应用
2-([1,1'-Biphenyl]-4-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
作用机制
The mechanism of action of 2-([1,1'-Biphenyl]-4-yl)pyrimidine involves its interaction with specific molecular targets. The biphenyl group can intercalate into DNA, disrupting its structure and function. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
相似化合物的比较
2-Phenylpyrimidine: Lacks the additional benzene ring, resulting in different chemical and biological properties.
4-Biphenylyl-1,2,3-triazole: Contains a triazole ring instead of a pyrimidine ring, leading to distinct reactivity and applications.
2-(4-Biphenylyl)quinoline:
Uniqueness: 2-([1,1'-Biphenyl]-4-yl)pyrimidine is unique due to the combination of the biphenyl and pyrimidine moieties, which confer stability and versatility. This compound’s ability to undergo various chemical reactions and its potential for diverse applications make it a valuable molecule in scientific research and industry .
属性
CAS 编号 |
138173-04-3 |
|---|---|
分子式 |
C16H12N2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C16H12N2/c1-2-5-13(6-3-1)14-7-9-15(10-8-14)16-17-11-4-12-18-16/h1-12H |
InChI 键 |
LIGKFDDHPKKPFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC=N3 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC=N3 |
同义词 |
Pyrimidine, 2-[1,1-biphenyl]-4-yl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


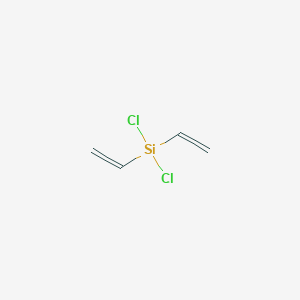
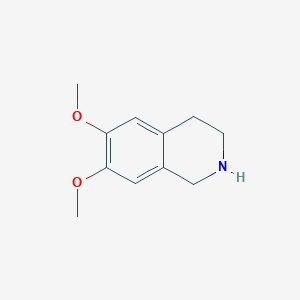
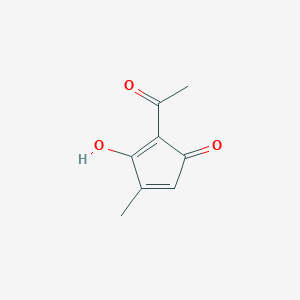
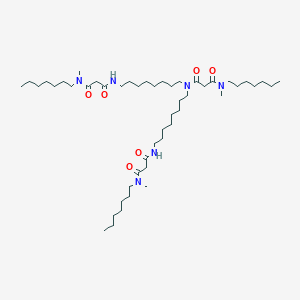
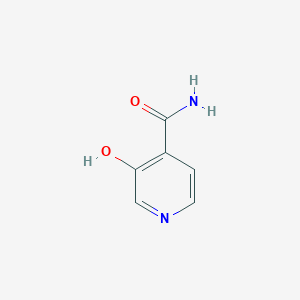
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
